N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide
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Overview
Description
N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide is a chemical compound that belongs to the class of naphthamide derivatives. This compound is characterized by the presence of a naphthalene ring attached to an amide group, which is further connected to a hydroxy-phenylpropyl moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide, also known as F6200-1091 or N-(2-hydroxy-3-phenylpropyl)-1-naphthamide, is primarily targeted towards bacterial species . The compound has shown significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to inhibition of their growth . The compound’s efficacy against MRSA and M. tuberculosis suggests that it may interfere with essential bacterial processes, such as cell wall synthesis or protein production .
Biochemical Pathways
Given its antimicrobial activity, the compound may interfere with the synthesis of essential bacterial components, such as proteins or the cell wall .
Pharmacokinetics
The compound’s potent antimicrobial activity suggests that it may have favorable bioavailability and reach its bacterial targets effectively .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. The compound has demonstrated potent activity against MRSA and M. tuberculosis, suggesting that it may be effective in treating infections caused by these bacteria .
Biochemical Analysis
Biochemical Properties
N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has shown submicromolar activity against methicillin-resistant Staphylococcus aureus isolates . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
This compound influences cell function in various ways. It has been observed to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide typically involves the reaction of 1-naphthoyl chloride with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process can be optimized by using high-performance liquid chromatography (HPLC) or other advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide
- N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide
- 2-hydroxy-3-(1-naphthyloxy)propyl methacrylate
Uniqueness
N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide is unique due to its specific structural features, such as the combination of a naphthalene ring with a hydroxy-phenylpropyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-17(13-15-7-2-1-3-8-15)14-21-20(23)19-12-6-10-16-9-4-5-11-18(16)19/h1-12,17,22H,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHSGWYNPTVZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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